![molecular formula C15H21NO4 B1334051 3-[(叔丁氧羰基)氨基]-3-(4-甲苯基)丙酸 CAS No. 284493-60-3](/img/structure/B1334051.png)

3-[(叔丁氧羰基)氨基]-3-(4-甲苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

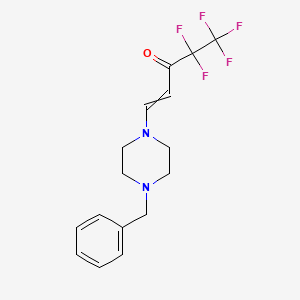

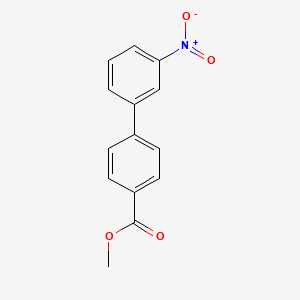

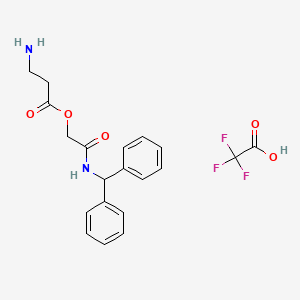

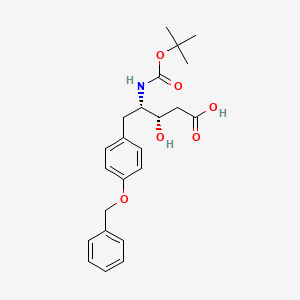

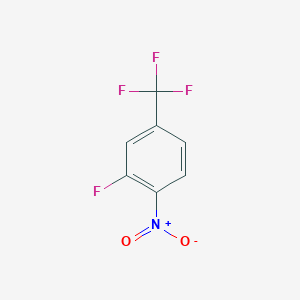

The compound of interest, 3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid, is a derivative of propanoic acid with a tert-butoxycarbonyl protected amino group and a 4-methylphenyl substituent. This structure suggests that it could be a building block in peptide synthesis or in the creation of complex organic molecules. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines, particularly in the field of peptide synthesis .

Synthesis Analysis

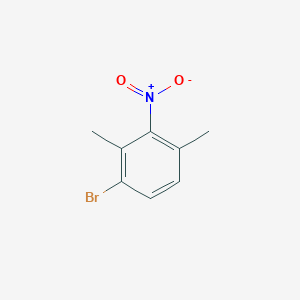

The synthesis of related compounds often involves the protection of amino groups to prevent unwanted reactions. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key intermediate in the production of Biotin, was achieved through esterification and protection of amine and thiol groups . Similarly, the synthesis of enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid involved the use of a tert-butoxycarbonyl-protected glycine derivative . These methods highlight the importance of protecting groups in the synthesis of complex organic molecules and could be relevant to the synthesis of 3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid.

Molecular Structure Analysis

The molecular structure of compounds with tert-butoxycarbonyl groups has been studied to understand their conformation and reactivity. For example, the crystal structure of O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine revealed the conformation of the tert-butoxycarbonyl group and the orientation of the phenyl rings . Such structural analyses are crucial for predicting the behavior of similar compounds under various conditions.

Chemical Reactions Analysis

Compounds with tert-butoxycarbonyl groups participate in various chemical reactions, particularly in the context of peptide synthesis. The Boc group can be selectively removed under acidic conditions without affecting other protective groups, which is a key step in the synthesis of peptides . Additionally, the presence of a 4-methylphenyl group could influence the reactivity and steric hindrance in reactions involving the propanoic acid moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butoxycarbonyl amino acids and their derivatives are influenced by the protective groups and substituents present in the molecule. These properties include solubility, melting point, and reactivity, which are essential for the practical application of these compounds in synthesis. For example, the tert-butoxycarbonyl group increases the steric bulk, which can affect the solubility and reactivity of the compound .

科学研究应用

微生物学研究中的有机酸

3-[(叔丁氧羰基)氨基]-3-(4-甲苯基)丙酸,一种与丙酸衍生物相关的化合物,已在微生物学研究中的有机酸背景下进行了研究。例如,Rimbault 等人 (1993) 研究了丙酸衍生物(包括苯乙酸和 4-羟基苯乙酸)在极端嗜热硫依赖性厌氧古菌培养物中的形成 (Rimbault 等,1993).

合成和表征

一些研究重点关注与 3-[(叔丁氧羰基)氨基]-3-(4-甲苯基)丙酸在结构上相关的化合物的合成和表征。例如,Pajouhesh 等人 (2000) 描述了相关化合物的对映选择性合成,强调了叔丁氧羰基在合成过程中的重要性 (Pajouhesh 等,2000)。类似地,Qin 等人 (2014) 探索了生物素的关键中间体的合成,其中涉及叔丁氧羰基氨基 (Qin 等,2014).

晶体学研究

Jankowska 等人 (2002) 研究了具有叔丁氧羰基的化合物的晶体结构,突出了 N-甲基化在肽构象中的作用 (Jankowska 等,2002).

催化和化学转化

Heydari 等人 (2007) 展示了叔丁氧羰基在胺的 N-叔丁氧羰基化中的应用,突出了其在化学转化中的效率和环境友好性 (Heydari 等,2007)。Patra 等人 (2012) 合成了含有叔丁基的羧酸衍生物的非对映异构体,探索了它们在药物有机金属化学中的应用 (Patra 等,2012).

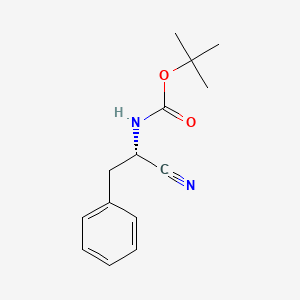

不对称合成和药物应用

Kubryk 和 Hansen (2006) 报道了涉及叔丁氧羰基的 β-氨基酸药效团的不对称合成 (Kubryk & Hansen,2006).

属性

IUPAC Name |

3-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWMIEZHOLGJBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373554 |

Source

|

| Record name | 3-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid | |

CAS RN |

284493-60-3 |

Source

|

| Record name | 3-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride](/img/structure/B1333968.png)

![2-[3-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B1333976.png)

![3-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1333980.png)